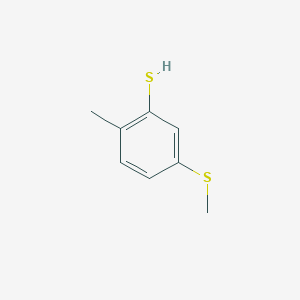![molecular formula C8H9NO B15205868 1-Methyl-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one](/img/structure/B15205868.png)
1-Methyl-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one is a heterocyclic compound with a unique structure that includes a cyclopentane ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one can be achieved through several methods One common approach involves the cyclization of appropriate precursors under controlled conditionsReaction conditions typically involve the use of solvents such as ethanol or benzene and catalysts like manganese dioxide for oxidation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or manganese dioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions using appropriate halogenating or alkylating agents.
Common Reagents and Conditions
Oxidation: Manganese dioxide in ethanol or benzene.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction can lead to a fully saturated derivative.
Scientific Research Applications
1-Methyl-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Methyl-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine: Another heterocyclic compound with a similar structure but different functional groups.
2,3-Diethyl-5-methylpyrazine: Shares structural similarities but differs in the substitution pattern and ring structure.
Uniqueness
1-Methyl-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H9NO |
|---|---|
Molecular Weight |
135.16 g/mol |
IUPAC Name |
1-methyl-4,6-dihydrocyclopenta[b]pyrrol-5-one |
InChI |
InChI=1S/C8H9NO/c1-9-3-2-6-4-7(10)5-8(6)9/h2-3H,4-5H2,1H3 |
InChI Key |
RLOIJDXYMLXMIB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1CC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B15205791.png)
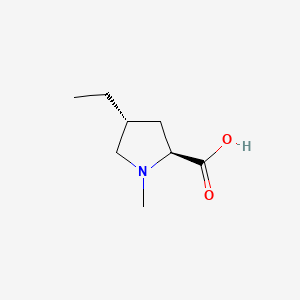
![(6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid methyl ester](/img/structure/B15205796.png)
![2-Ethoxybenzo[d]oxazole-4-carbonitrile](/img/structure/B15205806.png)
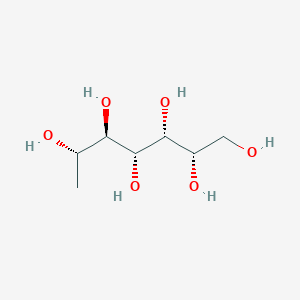
![4-Bromo-2-(difluoromethyl)benzo[d]oxazole](/img/structure/B15205821.png)
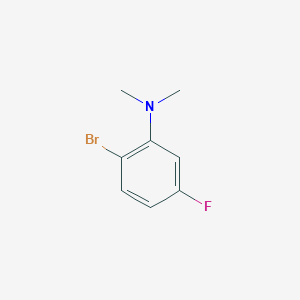
![(R)-6,7-Dihydro-5h-pyrrolo[1,2-a]imidazol-6-amine](/img/structure/B15205835.png)
![N-(6-Chlorobenzo[d]isoxazol-3-yl)acetamide](/img/structure/B15205836.png)
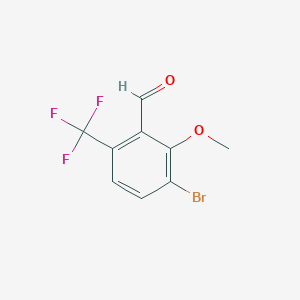

![2-Bromo-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B15205846.png)
